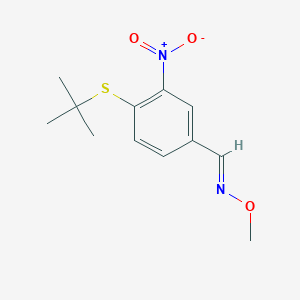![molecular formula C16H15N3O B3122997 4-[(methylanilino)methyl]-1(2H)-phthalazinone CAS No. 303995-67-7](/img/structure/B3122997.png)
4-[(methylanilino)methyl]-1(2H)-phthalazinone
Descripción general
Descripción
4-[(methylanilino)methyl]-1(2H)-phthalazinone is a chemical compound with the molecular formula C16H15N3O. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Molecular Structure Analysis
The molecular structure of 4-[(methylanilino)methyl]-1(2H)-phthalazinone includes 3 six-membered rings and 1 ten-membered ring . It contains a total of 35 atoms, including 15 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Phthalazinone derivatives, closely related to 4-[(methylanilino)methyl]-1(2H)-phthalazinone, have shown pronounced antimicrobial activities. For instance, certain phthalazinone compounds have demonstrated effectiveness against various bacterial and fungal strains, including S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, and C. parapsilosis (Önkol et al., 2008).
Anticancer Potential
Several studies have synthesized novel phthalazinone derivatives with expected anticancer activity. These derivatives have been tested in vitro against different cancer cell lines, showing promising results in some cases. For example, certain 1,4-disubstituted phthalazines displayed higher activity than cisplatin control in vitro tests (Li et al., 2006).
Antifungal Activities
Substituted phthalazin-1(2H)-ones, including 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, have shown remarkable antifungal activities against strains of dermatophytes and Cryptococcus neoformans, as well as against some clinical isolates. This indicates potential for developing novel antifungal agents based on the phthalazinone structure (Derita et al., 2013).
Polymer Science Applications
Phthalazinone derivatives are also significant in the field of polymer science. For example, novel heterocyclic poly(arylene ether ketone)s have been prepared from phthalazinone-containing monomers. These polymers exhibit diverse properties, including excellent thermal stability and solubility in common organic solvents, potentially useful in various industrial applications (Cheng et al., 2007).
Propiedades
IUPAC Name |
4-[(N-methylanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(20)18-17-15/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUIKSPGKXNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



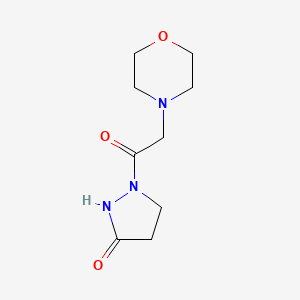
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)
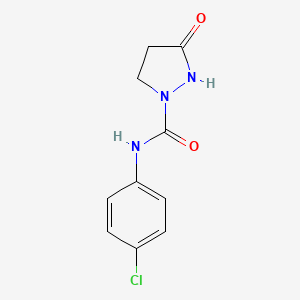
![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)
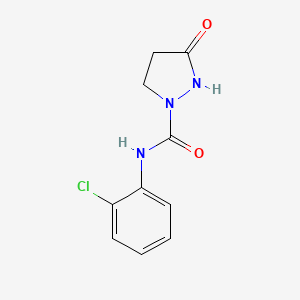
![ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3122953.png)
methanone](/img/structure/B3122960.png)
![1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3122963.png)
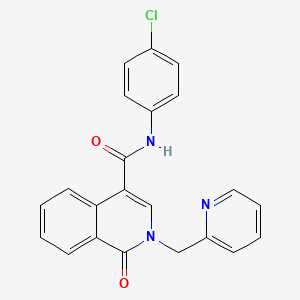
![1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine](/img/structure/B3122974.png)
![3-[(methylanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3122987.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3123000.png)
![2,2,2-trichloro-1-{4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B3123005.png)
